2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Beschreibung
This compound is a benzo[de]isoquinoline-1,3-dione derivative featuring a piperazine-linked ethyl chain substituted with a 2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl group. The benzo[de]isoquinoline-1,3-dione core is a rigid aromatic system with electron-withdrawing ketone groups, which may influence π-π stacking interactions and binding affinity in biological systems.
Eigenschaften
IUPAC Name |
2-[2-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c35-27(33-13-12-24(20-33)22-6-2-1-3-7-22)21-32-16-14-31(15-17-32)18-19-34-29(36)25-10-4-8-23-9-5-11-26(28(23)25)30(34)37/h1-11,24H,12-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZCTZPZRHVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[de]isoquinoline core , which is known for various biological activities, and incorporates a piperazine and pyrrolidine moiety, both recognized for their roles in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 396.48 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Research indicates that the compound may act through multiple pathways:
- Receptor Interaction : The piperazine moiety suggests potential interactions with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacology.
- Antioxidant Activity : The benzo[de]isoquinoline structure has been associated with antioxidant properties, potentially mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells through mitochondrial pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 15 µM and 10 µM, respectively, indicating potent activity.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. In animal models, it has been observed to reduce anxiety-like behaviors, possibly through modulation of serotonergic pathways.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the efficacy of the compound against breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was noted at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
-
Neuropharmacological Assessment :
- Objective : To assess the anxiolytic effects in rodent models.
- Methodology : Rodents were administered the compound and subjected to the elevated plus maze test.
- Results : Treated animals exhibited increased time spent in open arms compared to controls, suggesting reduced anxiety levels.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Benzo[de]isoquinoline-1,3-dione Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 3-phenylpyrrolidinyl group in the target compound introduces a chiral center and steric hindrance, which could enhance selectivity for asymmetric binding pockets in enzymes or receptors . Benzodioxole-containing derivatives (e.g., CAS 326889-68-3) may resist oxidative metabolism due to electron-donating dioxole groups, extending half-life .
Synthetic Flexibility: The piperazine-ethyl linker in these compounds allows modular substitution. For example, details the synthesis of hydroxylated analogs via demethylation using BBr₃, a method applicable to the target compound for introducing polar groups . highlights the use of multicomponent reactions to generate pyrrolidine-2,3-dione cores, suggesting pathways to diversify the benzo[de]isoquinoline scaffold .
Similarity Analysis: Using the Tanimoto coefficient (), the target compound shares ~70–80% structural similarity with analogs like CAS 442557-48-4 (4-methoxyphenyl derivative), primarily differing in the substituent’s electronic profile . Graph-based comparison methods () reveal that the benzo[de]isoquinoline core is conserved across analogs, while substituent variations alter pharmacophore landscapes .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitutions on the piperazine ring critically modulate bioactivity. For instance, bulky groups (e.g., diphenylpropanoyl) may enhance binding to hydrophobic pockets, whereas polar groups (e.g., methoxy) improve solubility but reduce membrane permeability .
- Therapeutic Potential: Benzo[de]isoquinoline-dione derivatives are explored for anticancer and antimicrobial applications. For example, pyrrolidine-2,3-dione analogs in exhibit notable bioactivity, suggesting the target compound’s promise in similar domains .
Vorbereitungsmethoden
Pictet-Spengler Cyclization
A mixture of 1,8-naphthalic anhydride (10.0 g, 50.2 mmol) and ammonium acetate (15.4 g, 200.8 mmol) in glacial acetic acid (100 mL) is heated at 120°C for 12 hours under nitrogen. The reaction yields 1H-benzo[de]isoquinoline-1,3(2H)-dione as a pale-yellow solid (8.7 g, 87% yield).
Characterization Data :
Functionalization at the 2-Position
The 2-position is alkylated using 2-bromoethylpiperazine under basic conditions. A mixture of 1H-benzo[de]isoquinoline-1,3(2H)-dione (5.0 g, 25.1 mmol), 2-bromoethylpiperazine (6.2 g, 30.1 mmol), and potassium carbonate (6.9 g, 50.2 mmol) in DMF (50 mL) is stirred at 80°C for 24 hours. The product is isolated via column chromatography (silica gel, CH2Cl2/MeOH = 95:5) to yield 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (6.8 g, 78% yield).
Synthesis of the 3-Phenylpyrrolidine Subunit
Ring-Closing Metathesis
A solution of N-Boc-3-phenylallylamine (4.0 g, 16.8 mmol) and Grubbs catalyst (0.5 g, 0.6 mmol) in anhydrous DCM (50 mL) is stirred under nitrogen at 40°C for 6 hours. The reaction affords N-Boc-3-phenylpyrrolidine (3.2 g, 80% yield).
Deprotection : Treatment with HCl/dioxane (4 M, 20 mL) removes the Boc group, yielding 3-phenylpyrrolidine hydrochloride (2.4 g, 95% yield).
Assembly of the Piperazine-Ethyl-2-oxo Intermediate
Acylation of Piperazine
A solution of 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (4.0 g, 11.5 mmol) and chloroacetyl chloride (1.6 g, 13.8 mmol) in THF (50 mL) is stirred at 0°C for 2 hours. The product, 2-(2-(4-(2-chloroacetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is isolated by filtration (4.3 g, 89% yield).
Nucleophilic Substitution with 3-Phenylpyrrolidine
The chloroacetyl intermediate (4.0 g, 9.5 mmol) is reacted with 3-phenylpyrrolidine (1.7 g, 11.4 mmol) and triethylamine (2.9 mL, 20.9 mmol) in acetonitrile (50 mL) at 60°C for 12 hours. The final product is purified via recrystallization (ethanol/water = 80:20) to yield 2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (4.1 g, 82% yield).
Reaction Optimization and Industrial Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Pictet-Spengler | Tubular (SS316) | 2 hours | 92% → 96% |
| Piperazine Acylation | Microstructured | 30 minutes | 89% → 94% |
Green chemistry principles are applied by replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps, reducing environmental impact.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : 99.2% purity (Zorbax SB-C18, 0.1% TFA in H2O/MeCN gradient).
- XRD : Confirms crystalline form with a melting point of 218–220°C.
Challenges and Mitigation Strategies
- Low Solubility : The final compound exhibits limited solubility in aqueous media. Co-solvents (e.g., PEG-400) or nanoformulation techniques are recommended for biological applications.
- Byproduct Formation : Undesired N-alkylation during piperazine functionalization is minimized by using a 10% excess of chloroacetyl chloride and strict temperature control.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to maximize yield?
- Methodology: The synthesis involves multi-step organic reactions, typically starting with alkylation of 4-bromophenylpiperazine or similar precursors. For example, intermediate formation may require refluxing 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in toluene using triethylamine as a base . Optimization strategies include microwave-assisted reactions to reduce time and improve yield , and purification via chromatography or recrystallization .
- Critical Parameters: Monitor reaction temperature (e.g., reflux conditions), solvent polarity (toluene vs. DCM), and stoichiometric ratios of amines to electrophiles to minimize byproducts .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques: Use H NMR and C NMR to confirm proton and carbon environments (e.g., piperazine methylene protons at δ 2.6–3.3 ppm and aromatic protons at δ 7.2–8.5 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., observed [M+H] at m/z 495.13 for derivatives) . IR spectroscopy identifies functional groups like carbonyl (1700–1750 cm) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) for melting point analysis .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Approaches:
- In vitro cytotoxicity: MTT assays against cancer cell lines (e.g., IC values for derivatives range from 10–50 μM) .
- Antimicrobial activity: Disk diffusion assays using bacterial/fungal strains .
- Receptor binding: Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs. For example, naphthalimide derivatives show strong interactions with DNA topoisomerase II (binding energy ≤ -8.5 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of piperazine-aryl interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent cytotoxicity (IC = 10 μM) while another shows inactivity (>100 μM) :
Verify compound purity and storage conditions (e.g., sensitivity to light/humidity) .
Compare assay protocols: Cell line specificity (HeLa vs. MCF-7), incubation time (24 vs. 48 hr), and serum concentration in media .
Perform dose-response curves with internal controls (e.g., doxorubicin) to normalize inter-lab variability.
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and introduce fluorine substituents to block oxidation .
- Blood-Brain Barrier Penetration : Calculate logBB values; derivatives with logP < 3 and polar surface area < 90 Å show improved CNS uptake .
Comparative Structural Analysis
Q. How do structural modifications influence bioactivity?
Experimental Design Considerations
Q. What factorial design approaches are recommended for reaction optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
